Journal Name:Greenhouse Gases: Science and Technology
Journal ISSN:2152-3878
IF:2.518
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)2152-3878
Year of Origin:0
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:71
Publishing Cycle:
OA or Not:Not
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.cattod.2023.114280
The role of a Pd-based co-catalyst supported on a high surface area anatase powder is analyzed for the photo-production of hydrogen from methanol:water mixtures. The co-catalyst chemical composition was modified by replacing palladium atoms with copper. The preparation method renders alloyed particles with a primary particle size in the 5–6 nm interval. A Pd:Cu 3:1 ratio promotes strongly the activity of the noble metal. According to the quantum efficiency parameter, the Pd:Cu 3:1 alloy increases by ca. 2 the activity of the monometallic Pd counterpart. The analysis of the photoactivity points out that alloying does not affect positively charge recombination and handling
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.cattod.2023.114292
A set of Cu-Mn oxides was prepared through the simple and effective solution combustion synthesis method by varying the relative amount of copper and manganese. The physico-chemical properties of the samples were investigated through complementary techniques such as N2 physisorption at − 196 °C, XRD, HR-TEM, Raman spectroscopy, temperature programmed analyses (H2-TPR, O2-TPD, and NH3-TPD), and XPS. The prepared catalysts were tested for the total oxidation of volatile organic compounds (ethylene, propylene, and toluene). The best performances, in terms of total VOC oxidation, were achieved with a copper content ranging from 15 at% to 45 at%. The catalytic test outcomes demonstrate the beneficial effect of acidic sites, oxygen mobility, and redox ability. In particular, ethylene oxidation is mainly favored by oxygen vacancies and redox properties, while propylene and toluene oxidation is mostly enhanced by acidic sites. All the catalysts prepared can totally oxidize the examined pollutants examined below 310 °C. Moreover, the binary oxides exhibit good catalytic stability over a time-on-stream of 7 h and low water vapor inhibition (5 vol% H2O in the gas stream).
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.cattod.2023.114213
The use of visible light as a clean and affordable reagent has turned photocatalysis into a green and powerful tool in synthetic chemistry. However, most of these photocatalytic processes are carried out under homogeneous conditions, which requires expensive catalysts that are difficult to recover and recycle. One way to overcome this problem is to incorporate the visible-active species into porous solid matrices. However, integrating these active species into the matrix to achieve a stable and active heterogeneous photocatalyst is not easy, and has usually been done by post-synthetic strategies. Herein, we describe the use of the highly emissive cyclometalated complex [Ir(dfppy)2(dasipy)]PF6 as a building block for the in-situ synthesis of four different silica-based heterogeneous photocatalysts, and a related post-synthetic grafted material. These highly stable materials have been assessed in the energy transfer photo-isomerization reaction of trans- to cis-stilbene under blue light and mild conditions; showing not only high isomerization yields (ca. 80 %), but also easy recovery and excellent recyclability (up to 100 % after 7 cycles).
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.cattod.2023.114218
The photocatalytic conversion of CO2 to renewable fuel using solar energy has recently become an interesting topic, owing to its potential to replace fossil fuels. However, the low efficiency and selectivity of photocatalysis hinder the development of this method for practical applications. In this work, a composite photocatalyst composed of UiO-66-NH2 and COF-366-Co materials is developed using a facile synthetic route with varying concentrations of UiO-66-NH2. The optimized COF-366-Co/UiO-66-NH2 composite exhibited a remarkable efficiency of CO2 photoreduction toward the CO production, reaching ~ 4092.16 µmol. g-1.h-1 at the end of 4 h, which is around 2.37 times higher than the bare COF, while maintaining a significant CO selectivity at ca 73.28%. The apparent quantum yield (AQY) of the composite photocatalyst is estimated to be ~2.4%. at 400 nm, which is one of the promising values in the CO2 photoreduction reaction. Parametric studies by varying various components revealed the key mechanism of the photoreduction process. The electrochemical impedance, time-resolved, steady state photoluminescence, linear sweep voltammetry and photocurrent measurements of the systems revealed that the incorporation of UiO-66-NH2 to COF-366-Co has enhanced the properties of the system by improving the lifetime of the excited carriers via electron delocalization and transfer of carriers to the adsorbed CO2 for their effective reduction to CO. Furthermore, the estimated band edge potential of the systems using Mott-Schottky plots suggested that there could be a Z-scheme formation, which mediates the charge transfer at the junction towards achieving an enhanced CO2 photoreduction efficiency and selectivity. This research could promote the development of porphyrin-based COF/MOF-based composites for selective CO2 photoconversion into value-added chemicals and fuels.
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.cattod.2023.114216
A post-synthetic modification of Zr-MOF using ionic nitrogen-based functional groups is proposed for the catalytic cycloaddition reaction of CO2 with epoxides. Herein, guanidinium salt derivatives are used as ionic liquid (IL) catalysts while MOFs are used as a superior absorbent for CO2, allowing the generation of heterogeneous catalysts for CO2 fixation reactions under mild conditions. The UiO66-NH2 and UiO67-NH2 were functionalized with carbodiimides N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) to produce cationic guanidinium-containing Zr-MOFs with free bromide ions UiO66-DCCBr, UiO66-DICBr, and UiO67-DICBr. The materials were characterized comprehensively by multiple techniques such as PXRD, FTIR, TGA, SEM, EDS, 1H NMR, 13C NMR, elemental analysis, as well as N2 and CO2 adsorption equilibrium measurements. UiO66-DCCBr showed a high TOF for the formation of cyclic carbonates using several small epoxides under mild conditions (0.5 MPa CO2, 90 °C, without co-catalyst and solvent). In addition, UiO67- DICBr owing to the larger aperture size of MOF displayed better catalytic performance for the conversion of larger epoxides than UiO66-DICBr and UiO66-DCCBr with high yield and selectivity. This result underlines the important role of MOF’s aperture size for the diffusion of substrates in CO2 fixation reactions.
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-16 , DOI:
10.1016/j.cattod.2023.114197
In this work, two families of catalysts based on mixed metal oxides derived from MgAl hydrotalcites were synthesized with a Mg/Al molar ratio of 3. On the one hand, in the first family, the fluoride anion was incorporated in the interlayer space by using ammonium fluoride, exploiting the “memory effect” characteristic of hydrotalcites. In the second family, fluoride anions substituted oxides anions in the layer, incorporating directly them during the precipitation of hydroxides, by using cryolite as a precursor for both fluorine and aluminium. The hydrotalcites were transformed into mixed metal oxides by thermal treatment and tested in the glycerol etherification reaction at 230 ºC, in a batch reactor at atmospheric pressure. The hydrotalcites and the corresponding mixed metal oxides were characterized by different experimental techniques, such as X-ray diffraction (XRD), elemental analysis (CHF), N2 sorption at − 196 ºC, thermogravimetric analysis (ATD-TG), X-ray photoelectron spectroscopy (XPS), temperature-programmed desorption of CO2 and NH3 (CO2-TPD and NH3-DTP) and solid state nuclear magnetic resonace (ssNMR) of 19F. It was found that the mixed metal oxides prepared from hydrotalcites, where fluorine was incorporated in the synthesis step using cryolite, achieved the maximum conversion values and complete selectivity towards diglycerol. Diglycerols were the unique detected products and, in some cases, the formation of triglycerols was also detected.
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-18 , DOI:
10.1016/j.cattod.2023.114196
Understanding the cooperative action of palladium nanoparticles (NPs) and palladium single atoms (SAs) supported on Nis essential for developing more efficient supported transition metal catalysts. In this work, the comparison of a series of Pd-catalysts on CNTs having the same palladium loading (∼1.4 wt%) but involving different and controlled SA/NP ratios (between 2 and 200) is described. The hydrogenation of acetophenone into 1-phenylethanol and its consecutive hydrogenolysis to ethylbenzene are the chosen test reactions. Appropriate kinetic modeling of these two consecutive reactions was performed and allowed a quantitative assessment of the activity differences between catalysts as well as the demonstration of a synergy between the two palladium species (SAs and NPs). The maximum activity was clearly dependent on the distribution of the surface palladium between SAs and NPs, and interestingly, different optima for the two reactions are evidenced. This work may offer a new perspective for the design and synthesis of supported transition metal catalysts with targeted catalytic performance.
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.cattod.2023.114283
Bare and composite materials based on C3N4 and Nb2O5 have been used as photocatalysts for the photoreforming of aqueous solutions of oxygenated compounds. Both Nb2O5 and Nb2O5/C3N4 composites have been prepared by hydrothermal synthesis and all of them were physical-chemically characterized. In this work two different carbon nitride species i.e. graphitic (g-C3N4) or thermo-etched (TE-C3N4) were used both alone or coupled with Nb2O5. The photo-reforming activity has been measured under UV irradiation by using the semiconductors in the presence of Pt as co-catalysts and, in the case of the best material, it was, for the first time, measured and compared also under natural solar irradiation. It was found that the highest activity was achieved with the Nb2O5/TE-C3N4 10:1–200 photocatalyst for which the hydrogen formation under UV irradiation resulted of ca. 46 mmol·h-1·g-1 with an apparent quantum yield of ca. 14 %. The maximum solar hydrogen productivity was 1.8 mmol·kJ-1·g-1 or 0.81 mmol·h-1·g-1.
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.cattod.2023.114285
Transition metal carbide (TMC) catalysts, due to their noble metal like characteristics,have emerged as potential candidates for the hydrodeoxygenation (HDO) of biomass derived species, including the pyrolysis product bio-oil. However, the selectivity for deoxygenation, excessive hydrogenation and stability under operating conditions,remain as key challenges. Hence, this paper presents a comprehensive review of the state of the art with regard to (i) the preparation and structure of TMCs, (ii) characterization of active sites on TMCs and (iii) fundamental knowledge of the reaction mechanisms/pathways and associated energetics of HDO of model compounds which are present in biomass derived bio-oil. We believe that this fundamental knowledge will greatly assist researchers to systematically modify the composition and structure of TMCs to optimize their HDO performance.
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-06-05 , DOI:
10.1016/j.cattod.2023.114251
Two different multi catalytic approaches were here investigated to valorise the CO2. The first was the thermo-assisted solar photocatalysis applied for the CO2 conversion into CO and CH4, the second was the solar photo-assisted thermocatalysis for the CH4 and CO2 conversion into syngas (dry reforming). For the first reaction a low content of TiO2 (10 wt%) was deposited on several zeolites to expose the TiO2 surface-active sites to the simulated solar radiation. The best sample (0.5 wt% Cu2O/TiO2-mordenite) gave the 65% of CO2 conversion at 120 °C with the formation of 12 μmolCO/gcat·h and 4 μmolCH4/gcat·h. The Cu2O co-catalyst, favoured the charge carriers separation, generated on TiO2, to efficiently convert the CO2 adsorbed on the mordenite basic sites. Conversely, for the dry reforming an opposite strategy was adopted (the photo-assisted thermocatalysis) using Pd (0.3 wt%)-Ni (2% wt)/TiO2. The exploitation of the visible part of the solar radiation promoted by the Ni-Pd sites led to the decrease of the activation energy (Ea) (the EaCO and the EaH2 decreased from 29 and 27 kJ/mol of the thermocatalysis to 23 kJ/mol for both the products of the photo-assisted thermocatalysis) and to increase the CO2/CH4 conversion at lower temperature, 500 °C, instead of the 600 °C usually required. These new strategies with easy-to-prepare catalysts are promising to improve the solar fuels formation from the CO2.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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环境科学与生态学4区 | ENERGY & FUELS 能源与燃料4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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16.30 | 18 | Science Citation Index Expanded | Not |
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